5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
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Overview
Description
5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that features a fused pyrrole and triazine ring system.
Preparation Methods
The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through several synthetic routes:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the fused triazine ring.
Bromohydrazone Method: This involves the formation of bromohydrazone intermediates, which then undergo cyclization to yield the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium salts, which then react with dicyanomethylide to form the target compound.
Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of the fused ring system.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Chemical Reactions Analysis
5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions:
Scientific Research Applications
5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.
Antiviral Agents: The compound is a key structural component in antiviral drugs such as remdesivir.
Biological Research: It is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves the inhibition of specific kinases. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival . This makes it a potent agent in cancer therapy and antiviral treatments .
Comparison with Similar Compounds
5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar compounds:
4-Methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid: This compound has a methoxy group instead of a carboxylic acid group, which affects its reactivity and biological activity.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: This compound has an additional amino group, which enhances its binding affinity to certain kinases.
The uniqueness of this compound lies in its specific structural configuration, which allows for selective inhibition of target kinases and its potential use in antiviral therapies .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(5)3-9-4-10-11/h2-4H,1H3,(H,12,13) |
InChI Key |
JGBABFOQZGMHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=NN2C(=C1)C(=O)O |
Origin of Product |
United States |
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